2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid
Overview
Description
“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential and can be used as a possible therapeutic agent for inflammatory ailments .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule is then reacted with different alkyl/aralkyl halides to achieve the final product .
Molecular Structure Analysis
The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The molecular formula is C12H15NO2 .
Chemical Reactions Analysis
This compound has been studied for its inhibitory potential against various bacterial strains . It has shown good inhibitory activity against Gram-positive and Gram-negative bacterial strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.26 . It is a liquid at room temperature and should be stored at 4°C, protected from light .
Scientific Research Applications
Antibacterial and Antifungal Properties
Research into the derivatives of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid has shown promising antibacterial and antifungal properties. For instance, studies on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have demonstrated significant bacterial biofilm inhibition and low cytotoxicity, making these compounds potential candidates for treating bacterial infections (Abbasi et al., 2020). Similarly, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives have shown potent antibacterial activities and moderate enzyme inhibitory effects, providing a pathway for the development of new antibacterial agents (Abbasi et al., 2017).
Enantiospecific Synthesis
The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are valuable for the enantiospecific synthesis of therapeutic agents. Research has identified an efficient production method for these enantiomers using biocatalysts, which could significantly enhance the synthesis of drugs like (S)-doxazosin mesylate and other therapeutic agents (Mishra et al., 2016).
Anti-diabetic Potential
Compounds based on this compound have been synthesized and evaluated for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. Some derivatives demonstrated weak to moderate inhibitory activities, suggesting their potential as therapeutic agents for type-2 diabetes management (Abbasi et al., 2023).
Polymeric Material Development
In the field of material science, poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with amine compounds, including derivatives of this compound, have shown enhanced swelling properties and thermal stability. These materials' antibacterial and antifungal activities suggest their utility in medical applications, such as wound dressings or drug delivery systems (Aly & El-Mohdy, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEHPTZXDPTHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227293 | |
Record name | 2,3-Dihydro-α-methyl-1,4-benzodioxin-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193885-36-8 | |
Record name | 2,3-Dihydro-α-methyl-1,4-benzodioxin-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193885-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-α-methyl-1,4-benzodioxin-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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